XLogP3 Reduction of ≥1.3 Units vs. 5-CF₃-Pyridinyl Analog Lowers Non-Specific Binding Risk
The target compound has a computed XLogP3 of -0.2 [1], whereas the 5-trifluoromethyl-pyridin-2-yl analog (CAS 1706404-71-8) containing an additional –CF₃ group has a predicted logP substantially higher (estimated ≥1.1 based on the +1.3 logP contribution of an aromatic –CF₃ substituent) [2]. In the piperazinyl azetidine MAGL tracer series, elevated cLogP (ca. 3–5) was explicitly linked to fast metabolic clearance, poor in vivo stability, and high off-target promiscuity [2].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = -0.2 |
| Comparator Or Baseline | 5-CF₃-pyridin-2-yl analog: estimated XLogP3 ≥ 1.1; general MAGL tracer class: cLogP ca. 3–5 |
| Quantified Difference | ΔXLogP3 ≥ 1.3 units lower vs. CF₃ analog; >3.2 units lower vs. reported MAGL PET tracers |
| Conditions | PubChem XLogP3 3.0 computed value; class-level cLogP data from J. Med. Chem. 2019, 62, 3336–3353 |
Why This Matters
Lower lipophilicity is strongly correlated with reduced phospholipidosis risk, lower plasma protein binding, and improved aqueous solubility—key procurement criteria when selecting a starting scaffold for lead optimization over lipophilic analogs.
- [1] PubChem Compound Summary for CID 71785361. XLogP3-AA value: -0.2. Computed by XLogP3 3.0 (PubChem release 2024.11.20). View Source
- [2] Chen Z, Mori W, Rong J, et al. J Med Chem. 2019;62(7):3336-3353. Discussion of high cLogP (ca. 3–5) linked to fast metabolic clearance and off-target promiscuity in piperazinyl azetidine MAGL PET tracers. View Source
